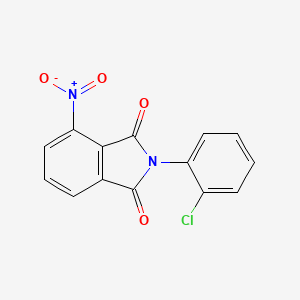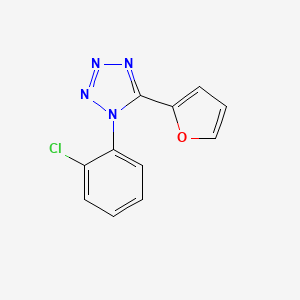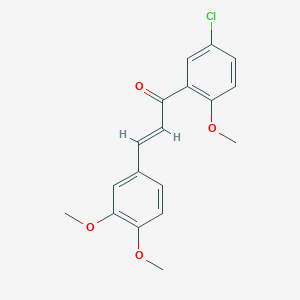
2-(2-Chlorophenyl)-4-nitroisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is an organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group and a nitro group attached to an isoindole-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-chlorobenzaldehyde with nitromethane in the presence of a base to form 2-(2-chlorophenyl)-2-nitroethanol. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired isoindole-dione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-(2-aminophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted isoindole-dione derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chlorophenyl derivatives: Compounds such as 2-chlorophenyl-2-nitroethanol and 2-chlorophenyl-2-aminophenol share structural similarities with 2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione.
Isoindole-dione derivatives: Compounds like 4-nitro-1H-isoindole-1,3(2H)-dione and 2-(4-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione are structurally related
Uniqueness
2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both a chlorophenyl group and a nitro group on the isoindole-dione core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H7ClN2O4 |
|---|---|
Poids moléculaire |
302.67 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClN2O4/c15-9-5-1-2-6-10(9)16-13(18)8-4-3-7-11(17(20)21)12(8)14(16)19/h1-7H |
Clé InChI |
AZVXYOSFPKXBGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11987452.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11987464.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987480.png)
![9-Chloro-2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987481.png)

![N'-[(E)-1-(4-aminophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11987491.png)

![N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11987504.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11987507.png)

![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11987539.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987540.png)
